2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide
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Overview
Description
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a cyclopropane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,2-dichlorocyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its structural features allow for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-N-phenylacetamide: Similar in structure but lacks the cyclopropane ring and additional chlorine atoms on the phenyl ring.
3,4-dichloro-N-phenylacetamide: Similar in structure but lacks the cyclopropane ring and has fewer chlorine atoms.
Uniqueness
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide is unique due to the presence of both the cyclopropane ring and multiple chlorine atoms. These structural features contribute to its distinct chemical properties and potential applications. The cyclopropane ring imparts rigidity to the molecule, while the chlorine atoms enhance its reactivity and stability.
Properties
IUPAC Name |
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-11-7-6-10(8-12(11)18)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMDYLWDRNRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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